molecular formula C15H11Cl2N3OS B4763711 4-allyl-5-[5-(2,5-dichlorophenyl)-2-furyl]-4H-1,2,4-triazole-3-thiol

4-allyl-5-[5-(2,5-dichlorophenyl)-2-furyl]-4H-1,2,4-triazole-3-thiol

Cat. No. B4763711
M. Wt: 352.2 g/mol
InChI Key: MQOIXPHOIGFDIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-allyl-5-[5-(2,5-dichlorophenyl)-2-furyl]-4H-1,2,4-triazole-3-thiol, also known as ADFT, is a chemical compound with potential applications in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a promising tool for studying different biological processes.

Mechanism of Action

The mechanism of action of 4-allyl-5-[5-(2,5-dichlorophenyl)-2-furyl]-4H-1,2,4-triazole-3-thiol involves the reaction of the thiol group with the triazole ring. This reaction forms a covalent bond between the thiol and 4-allyl-5-[5-(2,5-dichlorophenyl)-2-furyl]-4H-1,2,4-triazole-3-thiol, allowing for its detection and quantification. The reaction is specific to thiols and does not react with other functional groups, making it a useful tool for studying thiols in biological systems.
Biochemical and Physiological Effects:
4-allyl-5-[5-(2,5-dichlorophenyl)-2-furyl]-4H-1,2,4-triazole-3-thiol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. 4-allyl-5-[5-(2,5-dichlorophenyl)-2-furyl]-4H-1,2,4-triazole-3-thiol has also been shown to have antioxidant properties, scavenging free radicals and protecting against oxidative stress. Additionally, 4-allyl-5-[5-(2,5-dichlorophenyl)-2-furyl]-4H-1,2,4-triazole-3-thiol has been shown to have anti-inflammatory properties, inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the primary advantages of 4-allyl-5-[5-(2,5-dichlorophenyl)-2-furyl]-4H-1,2,4-triazole-3-thiol is its specificity for thiols. This allows for the selective labeling and detection of thiols in biological systems. Additionally, 4-allyl-5-[5-(2,5-dichlorophenyl)-2-furyl]-4H-1,2,4-triazole-3-thiol is stable and can be used in a variety of experimental conditions. However, one limitation of 4-allyl-5-[5-(2,5-dichlorophenyl)-2-furyl]-4H-1,2,4-triazole-3-thiol is its potential toxicity. It has been shown to be cytotoxic at high concentrations, limiting its use in certain experimental systems.

Future Directions

There are several future directions for the use of 4-allyl-5-[5-(2,5-dichlorophenyl)-2-furyl]-4H-1,2,4-triazole-3-thiol in scientific research. One area of interest is the use of 4-allyl-5-[5-(2,5-dichlorophenyl)-2-furyl]-4H-1,2,4-triazole-3-thiol in the study of redox signaling pathways. Redox signaling involves the regulation of cellular processes through the oxidation and reduction of specific molecules. 4-allyl-5-[5-(2,5-dichlorophenyl)-2-furyl]-4H-1,2,4-triazole-3-thiol can be used to study the role of thiols in redox signaling pathways. Additionally, 4-allyl-5-[5-(2,5-dichlorophenyl)-2-furyl]-4H-1,2,4-triazole-3-thiol can be used to study the role of thiols in disease processes, such as cancer and neurodegenerative diseases. Finally, the development of new derivatives of 4-allyl-5-[5-(2,5-dichlorophenyl)-2-furyl]-4H-1,2,4-triazole-3-thiol with improved specificity and reduced toxicity is an area of active research.

Scientific Research Applications

4-allyl-5-[5-(2,5-dichlorophenyl)-2-furyl]-4H-1,2,4-triazole-3-thiol has been shown to have potential applications in various scientific research areas. One of its primary uses is as a tool for studying the role of thiols in biological processes. Thiols are important for many biological functions, including protein folding, enzyme activity, and redox signaling. 4-allyl-5-[5-(2,5-dichlorophenyl)-2-furyl]-4H-1,2,4-triazole-3-thiol can be used to selectively label thiols in proteins, allowing for their detection and quantification.

properties

IUPAC Name

3-[5-(2,5-dichlorophenyl)furan-2-yl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N3OS/c1-2-7-20-14(18-19-15(20)22)13-6-5-12(21-13)10-8-9(16)3-4-11(10)17/h2-6,8H,1,7H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQOIXPHOIGFDIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NNC1=S)C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[5-(2,5-dichlorophenyl)furan-2-yl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-allyl-5-[5-(2,5-dichlorophenyl)-2-furyl]-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
4-allyl-5-[5-(2,5-dichlorophenyl)-2-furyl]-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
4-allyl-5-[5-(2,5-dichlorophenyl)-2-furyl]-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
4-allyl-5-[5-(2,5-dichlorophenyl)-2-furyl]-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
4-allyl-5-[5-(2,5-dichlorophenyl)-2-furyl]-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
Reactant of Route 6
4-allyl-5-[5-(2,5-dichlorophenyl)-2-furyl]-4H-1,2,4-triazole-3-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.